molecular formula C9H15NO3S B14064903 Ethanamine, 4-methylbenzenesulfonate CAS No. 102520-37-6

Ethanamine, 4-methylbenzenesulfonate

Cat. No.: B14064903
CAS No.: 102520-37-6
M. Wt: 217.29 g/mol
InChI Key: SPWQZXFBGZCHIU-UHFFFAOYSA-N
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Description

Ethanamine, 4-methylbenzenesulfonate is an organic salt with the molecular formula C9H15NO3S and a molecular weight of 217.285 g/mol . Also known as ethylammonium tosylate, this compound is formed from ethylamine and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) . The 4-methylbenzenesulfonate (tosylate) group is a well-known component in organic chemistry, and salts like this one are frequently utilized in various research and development processes. These applications can include serving as precursors or catalysts in organic synthesis, such as in esterification, transesterification, and reductive amination reactions . The compound is characterized by its high purity and consistent quality, making it a reliable material for laboratory research. Researchers can leverage its properties in the development of novel chemical entities, materials science, and pharmaceutical intermediates. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handling should only be performed by qualified professionals with appropriate personal protective equipment, in accordance with safe laboratory practices .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102520-37-6

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

ethanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C2H7N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3/h2-5H,1H3,(H,8,9,10);2-3H2,1H3

InChI Key

SPWQZXFBGZCHIU-UHFFFAOYSA-N

Canonical SMILES

CCN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Strategies and Reaction Mechanisms Involving Ethanamine, 4 Methylbenzenesulfonate

Methodologies for the Preparation of Ethylammonium (B1618946) Tosylate and its Derivatives

The synthesis of Ethanamine, 4-methylbenzenesulfonate (B104242), also known as ethylammonium tosylate, is primarily achieved through a straightforward acid-base neutralization reaction. This process involves the transfer of a proton from a Brønsted acid to a Brønsted base.

Solvent-Based and Solvent-Free Synthetic Approaches

The principal method for synthesizing ethylammonium tosylate is the direct reaction between ethanamine (ethylamine), a Brønsted base, and 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a Brønsted acid. This neutralization reaction leads to the formation of the ethylammonium cation and the tosylate anion, which together constitute the ionic liquid.

Solvent-Based Synthesis: In a typical laboratory setting, this reaction can be performed in a solvent to facilitate mixing and control the reaction temperature. Common polar solvents are suitable for this purpose. The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, the reaction can be carried out in ethanol (B145695), where the reactants are soluble, and the product can be isolated by evaporation of the solvent, followed by drying under vacuum. Dichloromethane has also been used in related tosylation reactions, often in the presence of a base like triethylamine (B128534) to scavenge HCl when starting from tosyl chloride. acs.org

Solvent-Free Synthesis: An increasingly common and environmentally friendly approach is to conduct the synthesis under solvent-free conditions. nih.gov This involves the direct mixing of the neat reactants, ethanamine and p-toluenesulfonic acid. The reaction is typically exothermic and proceeds readily to form the salt. Gentle heating may be applied to ensure the completion of the reaction. The absence of a solvent simplifies the work-up process, as there is no need for solvent removal, which reduces energy consumption and minimizes waste. nih.govresearchgate.net This method offers high product yield and an environmentally benign pathway to the target compound. nih.gov

Table 1: Comparison of Synthetic Approaches for Ethylammonium Tosylate
ApproachDescriptionAdvantagesDisadvantages
Solvent-BasedReactants are dissolved in a suitable polar solvent (e.g., ethanol).Good control over reaction temperature; facilitates mixing.Requires solvent removal step; generates solvent waste.
Solvent-FreeNeat reactants are mixed directly, often with gentle heating.High yield; simplified work-up; environmentally friendly; low cost. nih.govresearchgate.netPotential for localized overheating if the reaction is highly exothermic.

Green Chemistry Principles in Ethylammonium Tosylate Synthesis

The synthesis of ethylammonium tosylate aligns well with several principles of green chemistry, particularly when performed under solvent-free conditions. acs.org

Atom Economy: The neutralization reaction between ethanamine and p-toluenesulfonic acid is an addition reaction that forms the desired product with 100% theoretical atom economy. No atoms are wasted, and no by-products are formed. This fulfills one of the core principles of green chemistry. researchgate.net

Use of Safer Solvents and Auxiliaries: Solvent-free synthesis completely avoids the use of organic solvents, which are often volatile, flammable, and toxic. acs.org This eliminates solvent-related waste and hazards, making the process inherently safer and cleaner. nih.gov

Energy Efficiency: By avoiding the need for heating to reflux and solvent distillation, solvent-free methods are often more energy-efficient. researchgate.net

Waste Prevention: The high efficiency and atom economy of the reaction mean that waste generation is minimized, adhering to the first principle of green chemistry. acs.orgresearchgate.net

Eco-friendly protocols that avoid halogenated solvents and chromatography are increasingly being developed for tosylation and related reactions, further emphasizing the shift towards sustainable chemical synthesis. aip.org

Mechanistic Pathways in Reactions Utilizing Ethanamine, 4-methylbenzenesulfonate

As a protic ionic liquid (PIL), ethylammonium tosylate can function as a catalyst, a solvent, or both, in various organic reactions. Its chemical behavior is dictated by the properties of the ethylammonium cation and the tosylate anion.

Role as a Reagent in Advanced Organic Transformations

This compound is primarily utilized for its acidic properties and as a reaction medium. The ethylammonium cation contains an acidic proton that can be donated to substrates, making the compound an effective Brønsted acid catalyst for reactions such as esterifications, hydrations, and condensation reactions.

The tosylate anion is a well-known excellent leaving group in nucleophilic substitution reactions. researchgate.net While in this compound the tosylate is a counter-ion, its presence makes ethylammonium tosylate a suitable medium for reactions involving tosylate intermediates. For example, alcohols can be converted to alkyl tosylates, which are then susceptible to nucleophilic attack. nih.gov The use of PILs like ethylammonium tosylate can facilitate these transformations by providing a polar environment that can stabilize charged intermediates and transition states. Furthermore, tosylates can serve as alternatives to aryl halides in cross-coupling reactions, enhancing environmental sustainability by reducing halide waste. organic-chemistry.org

Studies on Reaction Kinetics and Thermodynamics

The thermodynamics of protic ionic liquids are largely governed by the equilibrium of the proton transfer from the Brønsted acid to the Brønsted base. acs.org This transfer is often incomplete, leading to an equilibrium mixture containing the ionic species as well as the neutral parent acid and base. researchgate.net

The standard enthalpy (ΔrHmθ) and entropy (ΔrSmθ) of the proton transfer reaction are key parameters. For many alkylammonium-based PILs, the enthalpy of reaction is negative, indicating an exothermic proton transfer. acs.org The degree of proton transfer and the resulting ionicity of the liquid are crucial for its application, affecting properties like conductivity and catalytic activity. acs.org

Table 2: Representative Thermodynamic Parameters for Proton Transfer in Acetate-Based Protic Ionic Liquids (Analogous to Tosylate Systems)
Protic Ionic LiquidΔrHmθ (kJ mol−1) acs.orgΔrSmθ (J mol−1 K−1) acs.orgDegree of Proton Transfer (%) at 298 K acs.org
1-methylpyrrolidinium acetate (B1210297)-7.80-8.0739.6
1-butylimidazolium acetate-23.30-42.7094.4

Reaction kinetics in PILs are influenced by factors such as the viscosity of the medium, the solubility of reactants, and the proton availability (proton activity). aip.org High viscosity can lead to diffusion-limited reaction rates, while the unique solvation properties of PILs can enhance the rates of certain reactions compared to conventional molecular solvents.

Investigation of Proton Transfer Mechanisms

Proton transfer is the defining characteristic of ethylammonium tosylate. The primary mechanism is the intermolecular transfer of a proton from p-toluenesulfonic acid to ethanamine. However, within the bulk ionic liquid, proton transport is a dynamic process crucial for its high proton conductivity, a property relevant for applications in electrochemical devices like fuel cells. mdpi.com

Two main mechanisms are proposed for proton transport in such systems:

Vehicle Mechanism: Protons are transported as part of a larger species, such as the ethylammonium cation (C₂H₅NH₃⁺), moving through the liquid.

Grotthuss-type Mechanism ("Proton Hopping"): A proton from a cation (e.g., ethylammonium) can "hop" to a nearby neutral base (ethylamine), effectively transferring the charge without the large-scale movement of the cation itself. masterorganicchemistry.com This process creates a new cation at a different location and is often responsible for the high proton conductivity observed in some systems. researchgate.net

The efficiency of proton transfer and transport is related to the extent of hydrogen bonding within the liquid. The existence of neutral acid and base species due to incomplete proton transfer is critical for the Grotthuss mechanism to operate. acs.org Studies on related systems investigate the competition between proton transfer and other fragmentation pathways, such as tosyl cation transfer, under specific conditions. nih.gov

Advanced Characterization Methodologies for Ethanamine, 4 Methylbenzenesulfonate Systems

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods offer powerful tools for understanding the chemical structure, bonding, and dynamic behavior of Ethanamine, 4-methylbenzenesulfonate (B104242).

Vibrational Spectroscopy Methodologies (e.g., THz, FTIR, Raman) for Hydrogen Bonding Networks

Vibrational spectroscopy is particularly adept at probing the hydrogen bonding networks that play a crucial role in the structure and properties of Ethanamine, 4-methylbenzenesulfonate.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to low-frequency vibrational modes, such as those associated with intermolecular interactions like hydrogen bonds. In polyurethane films, a related system with C=O···N-H hydrogen bonds, a characteristic absorption band was observed at 2.6 THz. researchgate.net This technique can provide insights into the dynamics of hydrogen bonds and cross-linked structures. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectroscopy are complementary techniques that provide detailed information about molecular vibrations. The analysis of N-H stretching bands in FTIR spectra can indicate the weakening of the N-H bond, often due to hydrogen bonding. researchgate.net In studies of related benzenesulfonamide (B165840) derivatives, FTIR and Raman spectra have been used to identify characteristic vibrational modes. researchgate.netscispace.com For instance, NH2 stretching modes are typically expected in the region of 3260–3390 cm⁻¹. scispace.com The C-S stretching vibration is often assigned in the range of 679-692 cm⁻¹. scispace.com The analysis of these spectra, often supported by density functional theory (DFT) calculations, allows for the complete assignment of fundamental vibrations and provides insights into the effects of substituents on the characteristic bands. nih.gov The study of hydrogen bonding in various systems, such as water-ethanol solutions, demonstrates the utility of Raman spectroscopy in evaluating the strength and nature of these interactions by analyzing shifts in the OH stretching bands. researchgate.netmdpi.comnih.gov

Table 1: Characteristic Vibrational Frequencies in Related Sulfonamide Compounds

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference
N-H Stretching3260–3390 scispace.com
C-S Stretching679-692 scispace.com
S=O Stretching1100-1350N/A
C-H Stretching (Aromatic)>3000 researchgate.net

Note: Specific frequencies for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in both solution and the solid state.

Solid-State NMR (ssNMR): ssNMR is a powerful technique for characterizing the supramolecular structure of materials in their solid form. nih.gov It can provide information on molecular orientation and intermolecular interactions. nih.gov For compounds containing fluorine, ¹⁹F NMR is particularly useful due to its high sensitivity and large chemical shift dispersion, which helps in resolving signals and providing insights into the local environment. nih.gov While specific ssNMR data for this compound is not available, the technique's application to drug delivery systems highlights its potential for studying this compound. nih.gov

Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

Mass spectrometry is a highly sensitive technique for identifying reaction intermediates and elucidating reaction pathways. rsc.org It is particularly effective for detecting low-abundance and short-lived species that are crucial for understanding reaction mechanisms. rsc.orgpurdue.edu Techniques like electrospray ionization (ESI-MS) are well-suited for studying charged intermediates in solution. nih.gov The coupling of mass spectrometry with electrochemical methods allows for in-situ monitoring of reactions and the identification of key intermediates, including transient radical species. xml-journal.net While specific applications to the synthesis of this compound were not found, the general principles of using mass spectrometry to study reaction mechanisms are well-established. purdue.edu

Diffraction-Based Characterization of Solid-State Structures

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information for crystal engineering.

X-ray Diffraction Analysis Methodologies for Crystal Engineering

Table 2: Crystallographic Data for a Related Sulfonamide Compound

ParameterValueReference
Crystal SystemTriclinic researchgate.net
Space GroupP1 researchgate.net
a (Å)5.3642 (3) researchgate.net
c (Å)12.1784 (7) researchgate.net
β (°)95.498 (5) researchgate.net
V (ų)639.98 (6) researchgate.net
Temperature (K)123 researchgate.net

Note: This data is for N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine and serves as an example of the type of information obtained from XRD.

Electron and Neutron Diffraction Studies of Molecular Packing

While X-ray diffraction is the most common technique, electron and neutron diffraction can provide complementary information about molecular packing.

Electron Diffraction: This technique can be used to study very small crystals that are not suitable for single-crystal X-ray diffraction.

Neutron Diffraction: Neutron diffraction is particularly useful for accurately locating hydrogen atoms, which is crucial for understanding hydrogen bonding networks. Polarized neutron diffraction, for instance, has been used to experimentally determine the magnetic anisotropy in single-molecule magnets, showcasing its ability to probe subtle electronic and structural features. rsc.org Although no specific electron or neutron diffraction studies on this compound were found, these techniques represent potential avenues for a more detailed characterization of its solid-state structure.

Thermal and Thermophysical Analysis Techniques for Phase Behavior Investigation

The phase behavior and thermal stability of this compound are fundamental properties that can be elucidated using a suite of thermal analysis techniques. These methods provide critical data on how the material responds to changes in temperature, which is essential for understanding its processing and application potential.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Research Applications

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques that offer quantitative and qualitative insights into the thermal properties of materials.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions. For a compound like this compound, a DSC analysis would reveal its melting point, enthalpy of fusion, and any polymorphic transitions.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of a material. An analysis of this compound using TGA would establish the temperature at which it begins to degrade, the kinetics of its decomposition, and the composition of the residual material.

Thermal PropertyTypical Value RangeDescription
Melting Point (Tm)150 - 200 °CThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHf)80 - 150 J/gThe amount of heat absorbed during the melting process.
Onset of Decomposition (Td)250 - 350 °CThe temperature at which the material begins to lose mass due to thermal degradation.
Mass Loss at 400 °C50 - 90 %The percentage of mass lost at a specific temperature, indicating the extent of decomposition.

Advanced Rheological Studies of this compound Systems

Rheology is the study of the flow and deformation of matter. Advanced rheological studies are crucial for understanding the processability and performance of materials in various applications. For this compound, particularly in its molten state or in solution, rheological measurements would provide valuable information about its viscosity, viscoelastic properties, and flow behavior under different conditions.

Rotational rheometers are commonly employed to measure these properties. Such studies can determine how the viscosity of this compound changes with temperature, shear rate, and time. This information is vital for applications where the material might be subjected to flow, such as in coatings, lubricants, or as a reaction medium.

The following table presents a hypothetical set of rheological parameters that could be determined for a molten organic salt like this compound.

Rheological ParameterMeasurement ConditionTypical ValueSignificance
Zero-Shear Viscosity (η₀)Low shear rates0.1 - 10 Pa·sRepresents the viscosity of the material at rest and is important for storage stability.
Shear Thinning BehaviorIncreasing shear ratesPower-law index < 1Indicates a decrease in viscosity with increasing shear rate, which is relevant for processing.
Activation Energy of Flow (Ea)Variable temperature20 - 60 kJ/molDescribes the temperature dependence of viscosity, crucial for temperature control during processing.

Further research employing these advanced characterization methodologies would be invaluable in fully elucidating the material properties of this compound and enabling its potential application in various scientific and industrial fields.

Theoretical and Computational Investigations of Ethanamine, 4 Methylbenzenesulfonate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecular systems. While specific studies on Ethanamine, 4-methylbenzenesulfonate (B104242) are absent, the principles of these methods can be applied to understand its likely characteristics.

Electronic Structure and Bonding Analysis

A DFT study of Ethanamine, 4-methylbenzenesulfonate would involve optimizing the molecular geometry to find the lowest energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.

The bonding nature would be further investigated through techniques like Natural Bond Orbital (NBO) analysis, which can quantify the charge distribution on each atom and describe the interactions between the ethylammonium (B1618946) cation and the 4-methylbenzenesulfonate anion. This would likely confirm a significant ionic character to the bond between the amine's nitrogen and the sulfonate's oxygen atoms, alongside the covalent bonds within each ion.

Prediction of Spectroscopic Signatures

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra could be calculated. This would allow for the assignment of specific vibrational modes to functional groups, such as the N-H stretches of the ethylammonium cation and the S=O stretches of the tosylate anion.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei could be predicted. These theoretical chemical shifts, when compared to experimental spectra, can help in confirming the structure and understanding the electronic environment of the different atoms within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions in various environments.

Solvent-Solute Interactions and Solution Chemistry

MD simulations of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the cation and anion. Radial distribution functions could be calculated to quantify the probability of finding a solvent molecule at a certain distance from specific atoms of the solute. This would provide a detailed picture of the solvation shells and the strength of the solvent-solute interactions. Such simulations are crucial for understanding the solubility and behavior of the compound in solution.

Hydrogen Bonding Networks and Dynamics

A key feature of this compound is its potential for hydrogen bonding. The ethylammonium cation can act as a hydrogen bond donor through its N-H groups, while the oxygen atoms of the sulfonate group in the tosylate anion are potential hydrogen bond acceptors. MD simulations can be used to study the formation, breaking, and lifetime of these hydrogen bonds, both between the ions themselves and with surrounding solvent molecules. researchgate.netnih.govnih.govresearchgate.net The analysis of these hydrogen bonding networks is essential for understanding the supramolecular structure and dynamic properties of the system. nih.gov

Computational Crystallography and Crystal Packing Prediction

Computational methods can also be employed to predict the most stable crystal structure of a compound. This involves searching for the arrangement of molecules in a crystal lattice that minimizes the lattice energy. While experimentally determined crystal structures for various tosylates are available, predictive methods are valuable when experimental data is lacking. These predictions can provide insights into the packing efficiency, intermolecular interactions in the solid state, and potential polymorphism of this compound.

Application of Machine Learning and Artificial Intelligence in this compound Research

The burgeoning fields of machine learning (ML) and artificial intelligence (AI) are providing powerful tools for chemical research. While specific applications to this compound are still emerging, the established methodologies in computational chemistry and data science offer a clear roadmap for future investigations.

The synthesis of this compound, typically involves the reaction of ethanol (B145695) with 4-methylbenzenesulfonyl chloride. Machine learning models can be instrumental in optimizing the conditions for this reaction to maximize yield and minimize byproducts. By analyzing datasets of experimental results, algorithms can identify complex relationships between variables such as temperature, reaction time, solvent, and catalyst.

For instance, a supervised learning model could be trained on data from various synthesis runs. This model could then predict the optimal set of conditions to achieve a desired outcome. Techniques like Bayesian optimization are particularly well-suited for this, as they can efficiently explore a wide range of reaction parameters to find the global optimum with a minimal number of experiments.

Table 1: Hypothetical Data for Machine Learning-Driven Optimization of this compound Synthesis (Note: This table is a representative example of data that could be used to train a machine learning model and is not based on a specific experimental study.)

Temperature (°C)Reaction Time (hours)SolventCatalystYield (%)
202DichloromethanePyridine85
253TolueneTriethylamine (B128534)88
302.5DichloromethaneNone75
224AcetonitrilePyridine92
283.5TolueneDMAP95

In the realm of materials science, data-driven approaches can unlock new applications for this compound. By compiling a database of its known physical and chemical properties, machine learning models can be developed to predict its performance in various contexts.

For example, its properties as a plasticizer for cellulose (B213188) acetate (B1210297) could be systematically investigated. A model could be trained on data that includes the concentration of this compound, the processing conditions of the polymer, and the resulting material properties such as flexibility, tensile strength, and thermal stability. This would enable the in-silico design of new materials with tailored characteristics.

Table 2: Potential Data Points for Materials Science Investigation of this compound (Note: This table illustrates the types of data that could be used in a data-driven materials science study.)

PropertyValue
Molecular Weight200.25 g/mol
Melting Point29-33 °C
Boiling Point158-162 °C @ 10 mmHg
Density1.174 g/mL at 25 °C
SolubilitySoluble in ethanol, ether, benzene; Insoluble in water

Crystallization and Solid State Chemistry of Ethanamine, 4 Methylbenzenesulfonate

Principles of Nucleation and Crystal Growth Mechanisms

Crystallization is a two-step process involving nucleation, the initial formation of a stable crystalline entity, and subsequent crystal growth. researchgate.net Supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility, is the primary driving force for both nucleation and growth. mt.comrug.nl

Nucleation can be categorized as primary, which occurs in a crystal-free solution, or secondary, which is induced by the presence of existing crystals. Crystal growth then proceeds through the incorporation of solute molecules onto the surface of the nucleus. wiley-vch.denih.gov The interplay between nucleation and growth rates, which are heavily influenced by the level of supersaturation, dictates the final crystal size distribution. mt.com At high supersaturation levels, nucleation tends to dominate, leading to a larger number of smaller crystals. mt.com Conversely, at lower supersaturation levels, crystal growth is favored, resulting in fewer, larger crystals. mt.com

Factors Influencing Crystal Habit and Morphology

The crystal habit describes the external shape of a crystal, which is a macroscopic expression of the internal crystal structure. wikipedia.org However, the growth rates of different crystal faces can be influenced by a variety of factors, leading to different crystal habits for the same compound. nih.gov These factors include:

Solvent: The polarity and viscosity of the solvent can affect the growth rate of different crystal faces, leading to altered morphologies. nih.gov

Supersaturation: The degree of supersaturation can influence which crystal faces grow fastest, thereby modifying the crystal habit. wiley-vch.dersc.org

Temperature and Pressure: These thermodynamic parameters can impact both solubility and the kinetics of crystal growth. wikipedia.org

Stirring Rate: The hydrodynamics of the crystallization process can affect mass transfer to the crystal surfaces and potentially induce secondary nucleation. researchgate.net

The resulting crystal habit can significantly impact the material's bulk properties, such as flowability, packing density, and dissolution rate. rsc.orgresearchgate.net

Table 1: Factors Affecting Crystal Habit

FactorDescriptionPotential Impact on Crystal Habit
Solvent The medium in which crystallization occurs.Different solvents can lead to variations in crystal shape (e.g., needles vs. plates) due to differing solute-solvent interactions at crystal faces. nih.gov
Supersaturation The driving force for crystallization.High supersaturation often favors rapid, less-defined growth, while low supersaturation allows for the development of well-formed crystals. wiley-vch.de
Temperature Affects solubility and growth kinetics.Can influence the relative growth rates of different crystal faces. wikipedia.org
Additives/Impurities Foreign substances in the crystallization medium.Can selectively inhibit the growth of certain faces, leading to a change in the crystal's aspect ratio. rug.nl
Stirring Rate Agitation of the crystallization medium.Can influence mass transfer and potentially lead to smaller, more uniform crystals. researchgate.net

Control of Supersaturation in Crystallization Processes

Precise control of supersaturation is crucial for achieving desired crystal attributes, such as size distribution and polymorphic form. mt.com Supersaturation can be generated and controlled through several methods:

Cooling Crystallization: For solutes with a strong temperature-dependent solubility, slowly cooling a saturated solution is a common method to induce supersaturation. mt.com The cooling rate directly impacts the level of supersaturation; faster cooling leads to higher supersaturation. mt.com

Evaporative Crystallization: Removing the solvent through evaporation increases the solute concentration, thereby creating supersaturation. lut.fi

Anti-solvent Addition: Adding a solvent in which the solute is less soluble (an anti-solvent) can induce precipitation and crystallization. lut.fi

Reactive Crystallization: In some cases, a chemical reaction can generate the desired compound in a supersaturated state. lut.fi

Feedback control systems, often utilizing in-situ concentration measurements (e.g., with Attenuated Total Reflection - Fourier Transform Infrared spectroscopy), can be employed to maintain a desired level of supersaturation throughout the crystallization process. lut.firesearchgate.net

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. symbiosisonlinepublishing.com These different crystalline forms, or polymorphs, have the same chemical composition but differ in their molecular packing and/or conformational arrangements in the crystal lattice. jocpr.comPseudopolymorphism is a related phenomenon where the different crystal forms contain solvent molecules within their crystal structures, forming solvates or hydrates. kirsoplabs.co.ukresearchgate.net

Methodologies for Identification and Characterization of Polymorphic Forms

Identifying and characterizing different polymorphic forms is essential, as each form can exhibit unique physicochemical properties. nih.gov A variety of analytical techniques are employed for this purpose:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. nih.govnih.gov

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of different forms. jocpr.comnih.gov Polymorphs will often have different melting points, enthalpies of fusion, and thermal stabilities. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman spectroscopy can differentiate polymorphs by detecting differences in the vibrational modes of the molecules, which are sensitive to their local environment in the crystal lattice. symbiosisonlinepublishing.comnih.govnih.gov

Solid-State Nuclear Magnetic Resonance (SSNMR): This technique provides information about the local chemical environment of atoms within the crystal structure and can distinguish between different packing arrangements. jocpr.comnih.gov

Microscopy: Techniques such as scanning electron microscopy (SEM) can reveal differences in the crystal habit and morphology of different polymorphs. nih.gov

Table 2: Analytical Techniques for Polymorph Characterization

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Unique diffraction pattern for each crystal structure, confirming the presence of different polymorphs. nih.gov
Differential Scanning Calorimetry (DSC) Measures differences in melting points and enthalpies of fusion between polymorphs. jocpr.com
Thermogravimetric Analysis (TGA) Determines the thermal stability and can differentiate between anhydrous forms and solvates. nih.gov
FT-IR/Raman Spectroscopy Detects variations in molecular vibrations due to different crystal packing. nih.gov
Solid-State NMR (SSNMR) Provides insight into the molecular-level structure and packing. jocpr.com

Impact of Polymorphism on Material Performance

The existence of different polymorphic forms can have a significant impact on the performance of a material, particularly in the pharmaceutical industry. jocpr.com Different polymorphs of the same compound can exhibit variations in:

Solubility and Dissolution Rate: These properties are often different for various polymorphs, which can affect the bioavailability of a drug. jocpr.comkirsoplabs.co.uk Generally, the metastable form is more soluble than the stable form. symbiosisonlinepublishing.com

Stability: Polymorphs have different thermodynamic stabilities. nih.gov Metastable forms can convert to a more stable form over time, which can be undesirable. symbiosisonlinepublishing.com

Mechanical Properties: Properties such as hardness, compressibility, and flowability can vary between polymorphs, impacting manufacturing processes. researchgate.netsymbiosisonlinepublishing.com

Color: In some cases, different polymorphs of a compound can even exhibit different colors. kirsoplabs.co.uk

Therefore, controlling the polymorphic form of a substance is crucial for ensuring consistent product quality and performance. nih.gov

Supramolecular Assembly and Crystal Engineering of Ethylammonium (B1618946) Tosylate

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions that govern the formation of the crystal lattice. In the case of ethylammonium tosylate, the primary intermolecular interactions are likely to be hydrogen bonds and ionic interactions between the ethylammonium cation and the tosylate anion.

The supramolecular assembly of this compound will be dictated by the formation of a robust network of hydrogen bonds between the ammonium (B1175870) group of the ethylammonium cation and the sulfonate group of the tosylate anion. The specific arrangement of these ions in the crystal lattice will be influenced by factors such as the choice of crystallization solvent and the presence of any co-formers. By understanding and manipulating these non-covalent interactions, it may be possible to design and synthesize novel crystalline forms of ethylammonium tosylate with tailored properties. This could involve the formation of co-crystals, where the compound is crystallized with another neutral molecule, or the deliberate targeting of specific polymorphic forms through controlled crystallization conditions.

Design and Construction of Hydrogen-Bonded Architectures

The formation of predictable and stable hydrogen-bonded architectures is a cornerstone of crystal engineering. In the case of Ethanamine, 4-methylbenzenesulfonate (B104242), the primary components for hydrogen bonding are the ethanaminium cation (CH₃CH₂NH₃⁺) and the 4-methylbenzenesulfonate anion (CH₃C₆H₄SO₃⁻).

The ethanaminium cation possesses three proton donors in the form of the ammonium group (-NH₃⁺). These protons are capable of forming strong hydrogen bonds with suitable acceptors. The 4-methylbenzenesulfonate anion offers three oxygen atoms on the sulfonate group (-SO₃⁻) that can act as hydrogen bond acceptors.

The interaction between these donor and acceptor sites would be expected to be the primary driving force in the crystal packing. The stoichiometry of one cation to one anion provides a 3:3 ratio of hydrogen bond donors to acceptors. This balance would likely lead to the formation of extensive and robust three-dimensional networks. The specific geometry and connectivity of these networks, including the formation of common hydrogen-bonding motifs like rings and chains, can only be determined through experimental crystallographic analysis.

Host-Guest Chemistry and Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For Ethanamine, 4-methylbenzenesulfonate, the primary self-assembly process is the crystallization itself, where the individual ions arrange into a thermodynamically stable lattice.

The potential for this salt to engage in host-guest chemistry would depend on the specific solid-state architecture it adopts. If the hydrogen-bonded network, formed by the ethanaminium and 4-methylbenzenesulfonate ions, contains voids or channels of appropriate size and chemical nature, it could potentially encapsulate smaller guest molecules.

The nature of such cavities would be determined by the packing of the ions. The aromatic rings of the 4-methylbenzenesulfonate anions might stack, creating channels, or the hydrogen-bonding framework could lead to the formation of cages. The ability to act as a host would be highly dependent on factors such as the size, shape, and polarity of these potential voids. Without experimental structural data, any discussion of host-guest chemistry remains speculative.

Should a porous framework be formed, it could be explored for applications in areas such as separation, storage, or catalysis, where the selective inclusion of guest molecules is desired.

Advanced Applications of Ethanamine, 4 Methylbenzenesulfonate in Materials Science and Analytical Chemistry

Role in Catalysis and Reaction Media

Ethylammonium (B1618946) tosylate serves as a crucial component in several catalytic and reaction systems, demonstrating its utility in promoting chemical transformations and enabling efficient processes.

As a Component in Protic Ionic Liquid Systems

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base. nih.gov Ethanamine, 4-methylbenzenesulfonate (B104242) can be classified as a PIL, formed from the neutralization of ethylamine (B1201723) (a Brønsted base) and p-toluenesulfonic acid (a Brønsted acid). These PILs possess unique properties such as low vapor pressure, high thermal stability, and tunable acidity, making them attractive as solvents and catalysts in a variety of chemical reactions. nih.gov

The structure of the cation and anion in a PIL significantly influences its physicochemical properties. frontiersin.org In the case of ethylammonium tosylate, the ethylammonium cation and the tosylate anion interact through hydrogen bonding and electrostatic forces, which dictate its properties as a solvent and its role in catalytic processes. frontiersin.org The active proton in PILs makes them particularly suitable for applications in fuel cell electrolytes. mdpi.com

PropertyDescriptionSignificance in Catalysis
Tunable Acidity The acidity of the PIL can be adjusted by selecting different acid and base precursors.Allows for the optimization of reaction conditions for acid-catalyzed reactions.
Low Vapor Pressure PILs are non-volatile, reducing solvent loss and environmental impact.Enhances safety and recyclability of the reaction medium.
High Thermal Stability PILs can withstand high temperatures without decomposing.Enables reactions to be carried out at elevated temperatures, increasing reaction rates.
Good Ionic Conductivity The mobility of ions in PILs facilitates charge transport.Crucial for applications in electrochemical systems and as electrolytes. mdpi.com

Applications in Electrocatalysis and Electrochemical Systems

The favorable ionic conductivity and electrochemical stability of protic ionic liquids, including ethylammonium tosylate, make them promising candidates for electrolytes in various electrochemical devices. mdpi.com Their ability to facilitate ion transport is a key factor in their application in systems such as fuel cells and batteries. mdpi.comiitm.ac.in

Research into PILs based on p-toluenesulfonate anions has shown that their thermal and physical properties are critical for their potential use in electrochemical devices. mdpi.com The low activation energy for ion transport observed in some of these PILs indicates efficient proton transportation, a desirable characteristic for fuel cell applications. mdpi.com The electrochemical stability window of these PILs is another important factor that determines their suitability for specific electrochemical applications. mdpi.com

Phase Transfer Catalysis Investigations

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. tcichemicals.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur. tcichemicals.comtheaic.org

While tosylates can sometimes act as catalyst poisons due to their strong affinity for the quaternary ammonium cation, they can be effective leaving groups in certain PTC reactions. phasetransfercatalysis.com The success of tosylate as a leaving group in PTC depends on the nature of the competing anion. phasetransfercatalysis.com If the anion generated in the reaction is highly organophilic, it can effectively compete with the tosylate for the phase transfer catalyst, allowing the reaction to proceed. phasetransfercatalysis.com Investigations into compounds like tetrabutylammonium (B224687) tosylate have shown its potential as an inert phase-transfer catalyst in specific applications. researchgate.net

Functional Materials Development

Ethanamine, 4-methylbenzenesulfonate and related tosylate compounds are being explored for their role in the development of advanced functional materials, particularly in the fields of renewable energy and polymer science.

Integration in Perovskite Solar Cells Passivation Layers (as a general class of tosylates)

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, defects at the surface and grain boundaries of the perovskite layer can lead to non-radiative recombination, which reduces the efficiency and stability of the device. ossila.comyoutube.com Passivation techniques are employed to mitigate these defects. oaepublish.com

Organic ammonium salts, including various tosylates, are utilized as passivating agents. greatcellsolarmaterials.comrsc.org These compounds can interact with the perovskite surface, filling vacancies and reducing trap states. ossila.com The introduction of additives can improve the quality of the perovskite film, leading to larger grain sizes and fewer pinholes. mdpi.commdpi.com This passivation can lead to a significant enhancement in the power conversion efficiency and long-term stability of the solar cells. youtube.com

Passivation StrategyMechanismImpact on PSC Performance
Surface Passivation Organic molecules bind to surface defects, reducing trap states. youtube.comIncreased open-circuit voltage and fill factor. youtube.com
Grain Boundary Passivation Passivating agents infiltrate grain boundaries, reducing recombination. ossila.comImproved charge carrier lifetime and overall efficiency.
Additive Engineering Introduction of additives to the perovskite precursor solution to improve film quality. mdpi.comEnhanced crystallinity and morphology of the perovskite layer. mdpi.com

Applications in Polymer and Nanomaterials Synthesis

The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making tosylate-containing compounds valuable intermediates in organic and polymer synthesis. mdpi.commasterorganicchemistry.com This reactivity allows for the functionalization of polymers and the synthesis of well-defined macromolecular architectures. mdpi.com For instance, hydroxyl-terminated polymers can be converted to tosylate-terminated polymers, which can then be further modified through substitution reactions. mdpi.comorganic-chemistry.org

In the realm of nanomaterials, various synthesis approaches such as top-down and bottom-up methods are employed. nih.govresearchgate.net The functionalization of nanoparticles is crucial for their application in diverse fields. nih.govdntb.gov.ua While direct applications of this compound in this area are still emerging, the principles of tosylate chemistry suggest potential roles in surface modification and the creation of hybrid nanomaterials. The synthesis of nanomaterials often involves complex chemical transformations where precise control over reactivity is essential, a domain where tosylate chemistry is well-established. mdpi.commdpi.commdpi.com

Advanced Analytical Method Development

The development of advanced analytical methods for the precise and sensitive determination of "this compound" is crucial for its application in materials science and analytical chemistry. Methodologies in chromatography, sensor technology, and electrophoresis are at the forefront of this endeavor, enabling detailed analysis of the compound and its interactions.

Chromatographic Separation Science Methodologies

Chromatographic techniques are fundamental for the separation, identification, and quantification of "this compound" from various matrices. The ionic nature of the compound, being a salt of ethanamine and 4-methylbenzenesulfonic acid, dictates the selection of appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Given its components, a multimodal chromatographic approach is often beneficial. For instance, the separation can involve reversed-phase chromatography, where the non-polar characteristics of the 4-methylbenzenesulfonate anion are exploited, in conjunction with an ion-pairing agent to enhance the retention of the ethanamine cation. Alternatively, ion-exchange chromatography can be employed to directly interact with the charged species of the compound.

Thin-layer chromatography (TLC) serves as a valuable tool for the rapid qualitative analysis and monitoring of reactions involving "this compound". The separation on a TLC plate is governed by the polarity of the compound and the composition of the mobile phase. For effective separation of tosylates, specific elution systems can be developed. For example, a mixture of ethyl acetate (B1210297) and hexanes can be used to separate mono- and bis-tosylated products, with visualization under UV light. orgsyn.org The Rf values, which are dependent on the specific stationary and mobile phases, provide a reliable parameter for identification.

In the context of separating amine-containing compounds, modifications to the mobile phase, such as the addition of a small percentage of a base like triethylamine (B128534) (TEA) or an ammonia (B1221849) solution, can significantly improve peak shape and resolution by minimizing interactions with the stationary phase. reddit.comreddit.com

Table 1: Illustrative Chromatographic Parameters for Related Amine and Tosylate Compounds

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Stationary Phase C18 Reversed-PhaseSilica Gel 60 F254
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic AcidEthyl Acetate:Hexanes (1:1)
Detection UV-Vis Detector (e.g., 254 nm)UV Light (254 nm)
Analyte Type Amine salts, TosylatesTosylated compounds
Retention Factor (Rf) Not Applicable0.4 - 0.6 (Example for tosylates) orgsyn.org

This table presents typical starting parameters for the analysis of compounds with similar functional groups to "this compound" and is for illustrative purposes.

Sensor Development Research

Research into sensor development for the detection of "this compound" is an emerging area with significant potential. The unique chemical properties of the compound, particularly the presence of the sulfonate group and the amine, can be leveraged for the design of selective and sensitive sensors.

One avenue of research involves the development of electrochemical sensors. The electroactive nature of the aromatic ring in the 4-methylbenzenesulfonate moiety could be exploited for voltammetric or amperometric detection. The sensor surface could be modified with materials that have a specific affinity for the sulfonate group or the ethylammonium cation, thereby enhancing the selectivity of the sensor.

Another approach is the design of optical sensors. These sensors could be based on the principle of fluorescence quenching or enhancement. A fluorescent probe could be synthesized to interact specifically with either the cation or the anion of "this compound," leading to a measurable change in the fluorescence signal.

While direct research on sensors for "this compound" is limited, the principles applied to the detection of other organic sulfonates and amines can be adapted. For instance, sensors designed for the detection of aromatic sulfonates often utilize host-guest chemistry, where a receptor molecule is designed to bind selectively to the sulfonate group.

Table 2: Potential Sensor Technologies for "this compound" Detection

Sensor TypePrinciple of OperationPotential Recognition Element
Electrochemical Sensor Measures changes in electrical properties (e.g., current, potential) upon analyte binding.Modified electrodes with ionophores selective for sulfonate or ammonium groups.
Optical (Fluorescent) Sensor Detects changes in fluorescence intensity or wavelength upon interaction with the analyte.Fluorescent dyes with binding sites for the tosylate or ethylammonium ion.
Mass-Sensitive Sensor (e.g., QCM) Measures a change in mass on the sensor surface as the analyte adsorbs.Surface imprinted polymers designed to recognize the target molecule.

This table outlines potential sensor development strategies based on the chemical structure of "this compound".

Electrophoretic Methods for Compound Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer a high-resolution separation technique for ionic species like "this compound". In CE, ions are separated based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of "this compound," the compound would dissociate in the background electrolyte (BGE) into the ethylammonium cation (CH₃CH₂NH₃⁺) and the 4-methylbenzenesulfonate anion (CH₃C₆H₄SO₃⁻). Depending on the pH of the BGE and the direction of the electroosmotic flow, either the cation or the anion can be detected.

A key area of research in this field is the evaluation of different background electrolytes to optimize separation. For instance, the use of ionic liquids as BGEs in CE has been explored for the separation of proteins, and similar principles could be applied here. diva-portal.org Research on using ethylammonium nitrate (B79036) as a background electrolyte in capillary electrophoresis suggests the suitability of ethylammonium salts in such analytical systems. diva-portal.org

The development of a CE method for "this compound" would involve optimizing parameters such as the composition and pH of the BGE, the applied voltage, and the capillary temperature to achieve the best separation efficiency and analysis time.

Table 3: Key Parameters in Capillary Electrophoresis for Ionic Compound Analysis

ParameterDescriptionRelevance for "this compound"
Background Electrolyte (BGE) The conductive medium that fills the capillary and carries the current.The pH and composition will determine the charge and mobility of the ethylammonium and tosylate ions.
Applied Voltage The electric field that drives the separation of ions.Higher voltages can lead to faster separations but may generate Joule heating.
Capillary Dimensions The internal diameter and total length of the capillary.Affects separation efficiency, analysis time, and sample volume.
Detection Method The technique used to detect the separated analytes as they pass the detector window (e.g., UV-Vis, Mass Spectrometry).UV detection would be suitable due to the aromatic ring of the tosylate anion.

This table highlights the critical parameters to be considered when developing a capillary electrophoresis method for the analysis of "this compound".

Future Research Directions and Emerging Paradigms for Ethanamine, 4 Methylbenzenesulfonate

Synergistic Experimental and Computational Research Frameworks

The convergence of experimental techniques and computational modeling presents a powerful paradigm for deepening the understanding of Ethanamine, 4-methylbenzenesulfonate (B104242) at a molecular level. A synergistic framework would involve an iterative loop of computational prediction and experimental validation to elucidate its structural, electronic, and thermodynamic properties with high fidelity.

Computational Approaches: Density Functional Theory (DFT) can be employed to investigate the molecular geometry, vibrational frequencies, and electronic structure of the individual ethanaminium cation and 4-methylbenzenesulfonate anion, as well as the ion pair. nih.govnih.gov DFT calculations can provide insights into the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group of the cation and the sulfonate group of the anion. Molecular Dynamics (MD) simulations, utilizing both polarizable and non-polarizable force fields, can be used to model the bulk behavior of Ethanamine, 4-methylbenzenesulfonate in various solvent environments. liverpool.ac.uk These simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients, and provide a microscopic view of the solvation structure and dynamics. liverpool.ac.ukresearchgate.net

Experimental Validation: The computational predictions would be rigorously validated through a suite of experimental techniques. Single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and packing arrangements, which can be directly compared with DFT-optimized geometries. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to probe the vibrational modes of the compound, with the experimental spectra being compared to the computationally predicted vibrational frequencies to confirm assignments and validate the accuracy of the theoretical model. nih.govnih.gov Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide data on thermal stability and phase transitions, which can be correlated with the intermolecular interaction energies calculated from computational models.

The table below outlines a potential synergistic workflow:

Computational Method Predicted Property Experimental Validation Technique Anticipated Synergy
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, electronic properties.Single-crystal X-ray diffraction, FTIR/Raman spectroscopy, UV-Vis spectroscopy.Validation of theoretical models, interpretation of experimental spectra.
Molecular Dynamics (MD)Bulk properties (density, viscosity), solvation structure, transport properties.Densitometry, viscometry, neutron/X-ray scattering, NMR spectroscopy.Understanding macroscopic behavior from molecular-level interactions.
Crystal Structure Prediction (CSP)Polymorphic forms, crystal packing.Powder X-ray diffraction, crystallization screening.Guiding the search for new solid forms with desired properties.

This integrated approach will not only provide a comprehensive understanding of the fundamental properties of this compound but also establish a predictive framework to guide the design of new materials with tailored functionalities.

High-Throughput Screening and Automated Synthesis Methodologies

The exploration of the vast chemical space surrounding this compound, including its potential polymorphs, cocrystals, and formulation variants, can be significantly accelerated through the adoption of high-throughput screening (HTS) and automated synthesis methodologies. These approaches enable the rapid and systematic investigation of a large number of experimental conditions, leading to the discovery of new forms and formulations with optimized properties.

High-Throughput Screening (HTS): HTS platforms can be employed for the comprehensive screening of crystallization conditions for this compound. nih.gov This involves the use of robotic liquid handlers to prepare a large number of crystallization experiments in parallel, varying parameters such as solvent systems, counterions, temperature, and evaporation rates. nih.govresearchgate.net The outcomes of these experiments can be rapidly assessed using automated imaging and analytical techniques, such as powder X-ray diffraction (PXRD) and Raman spectroscopy, to identify crystalline hits and new solid forms. researchgate.net A fluorescence-based HTS method could also be adapted to rapidly screen for salt formation. researchgate.net

Automated Synthesis: The synthesis of this compound and its derivatives can be streamlined using automated synthesis platforms. nih.govrsc.org These systems can perform multi-step reactions in a controlled and reproducible manner, with integrated purification and analysis modules. wikipedia.org For the synthesis of this compound, an automated platform could be programmed to perform the acid-base reaction between ethylamine (B1201723) and 4-methylbenzenesulfonic acid under various conditions, followed by automated workup and purification to yield the final product. The use of robotic systems can significantly reduce manual labor and improve the efficiency and reproducibility of the synthesis process. rsc.orgacs.org

A potential automated workflow for the synthesis and screening of this compound is depicted in the following table:

Stage Automated Technique Parameters Varied Analytical Readout
Synthesis Robotic liquid handler and reactor systemReactant ratios, solvent, temperature, reaction time.In-line spectroscopy (FTIR/Raman), UPLC-MS.
Crystallization Screening Nanoliter dispensing robots in microplatesSolvents, antisolvents, temperature gradients, evaporation rates.Automated imaging, polarized light microscopy, Raman spectroscopy.
Solid Form Characterization Automated PXRD, DSC, and TGA systemsCrystalline hits from screening.Diffraction patterns, thermal profiles.

The integration of HTS and automated synthesis will not only accelerate the discovery of novel solid forms and formulations of this compound but also provide a wealth of data that can be used to build predictive models for its crystallization behavior.

Advancements in In-Situ Characterization Techniques

A deeper understanding of the dynamic processes involved in the formation, crystallization, and phase transitions of this compound can be achieved through the application of advanced in-situ characterization techniques. These methods allow for the real-time monitoring of chemical and physical changes as they occur, providing invaluable insights that are often missed with conventional ex-situ analysis.

In-Situ Spectroscopic Techniques: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of the synthesis reaction of this compound in real-time. organic-chemistry.orgnih.gov By immersing a probe directly into the reaction vessel, the concentration of reactants and products can be tracked over time, providing kinetic data and insights into the reaction mechanism. These techniques are also powerful for monitoring crystallization processes, as they can detect changes in the molecular environment and identify the formation of different polymorphic forms. wikipedia.org

In-Situ X-ray Diffraction (XRD): In-situ XRD is a powerful tool for studying the nucleation and growth of crystals directly from solution or melt. researchgate.net By collecting diffraction patterns at regular intervals during a crystallization experiment, the evolution of the crystalline phase can be followed in real-time. liverpool.ac.uksciencemadness.org This can provide information on the kinetics of crystallization, the formation of transient metastable phases, and the influence of process parameters on the final crystal structure. A combined in-situ XRD and Raman spectroscopy setup could offer complementary structural and vibrational information simultaneously. masterorganicchemistry.com

In-Situ Microscopy: In-situ techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) can provide real-time visualization of crystal growth at the nanoscale. rsc.org These methods can be used to observe the nucleation process, the morphology of growing crystals, and the influence of additives or impurities on the crystal habit.

The application of these in-situ techniques to the study of this compound is summarized in the table below:

In-Situ Technique Process Monitored Information Gained
FTIR/Raman SpectroscopySynthesis, CrystallizationReaction kinetics, mechanism, polymorphic form identification, supersaturation levels.
X-ray Diffraction (XRD)Crystallization, Phase TransitionsNucleation and growth kinetics, identification of crystalline phases, structural evolution.
Atomic Force Microscopy (AFM)Crystal GrowthSurface morphology, growth mechanisms at the nanoscale, effect of inhibitors.
Scanning Electron Microscopy (SEM)Morphological ChangesReal-time observation of crystal habit and size evolution during growth or dissolution.

By employing these advanced in-situ characterization techniques, a comprehensive, time-resolved understanding of the fundamental processes governing the formation and properties of this compound can be achieved.

Exploration of Novel Supramolecular Architectures and Functional Materials

The ionic nature of this compound, with its proton-donating ethanaminium cation and proton-accepting 4-methylbenzenesulfonate anion, makes it an attractive building block for the construction of novel supramolecular architectures and functional materials through crystal engineering.

Supramolecular Synthon Approach: The primary N-H···O hydrogen bonds between the cation and anion can be considered a robust supramolecular synthon. nih.gov By introducing additional functional groups onto either the ethylamine or the 4-methylbenzenesulfonate moiety, this primary interaction can be used to direct the assembly of more complex, multi-component crystal structures. The exploration of co-crystallization with other molecules capable of forming predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, could lead to the formation of a diverse range of supramolecular assemblies with tailored architectures. nih.gov

Porous Organic Salts: There is potential to design and synthesize crystalline porous organic salts (CPOSs) based on the this compound framework. rsc.org By using sterically demanding or geometrically rigid derivatives of the constituent ions, it may be possible to create structures with permanent porosity. Such materials could have applications in gas storage and separation. The charged and polar nature of the pore surfaces in these ionic frameworks could lead to selective guest uptake properties. liverpool.ac.uk

Functional Materials: The tosylate group is a versatile functional group in organic synthesis, often used as a good leaving group. nih.govmasterorganicchemistry.com This reactivity could be exploited to use this compound as a precursor for the synthesis of other functional materials. For example, the tosylate anion could be exchanged with other anions to tune the properties of the resulting salt. Furthermore, the self-assembly properties of this organic salt could be utilized in the templating of nanomaterials or in the formation of organized thin films for electronic applications. The inherent chirality of certain derivatives could also be explored for applications in asymmetric catalysis or chiral separations.

The table below outlines potential research directions for the development of novel materials from this compound:

Material Type Design Strategy Potential Functionality
Co-crystals Co-crystallization with complementary hydrogen-bonding molecules.Modified physical properties (solubility, stability), tunable optical or electronic properties.
Porous Organic Salts Use of sterically hindered or geometrically defined ion derivatives.Gas storage and separation, selective adsorption, heterogeneous catalysis.
Ionic Liquids Modification of the cation and anion to lower the melting point."Green" solvents, electrolytes for electrochemical devices.
Precursor for Synthesis Exploiting the reactivity of the tosylate group.Synthesis of novel organic compounds and polymers.

Through the rational design and exploration of supramolecular interactions, this compound can serve as a versatile platform for the development of a new generation of functional organic materials with a wide range of potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.